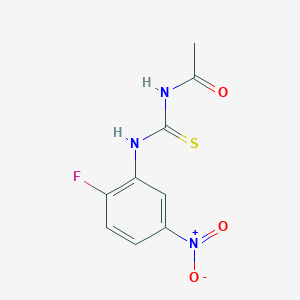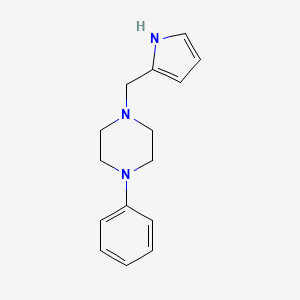
Azulene, 1,3-dichloro-2-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azulene, 1,3-dichloro-2-iodo- is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its deep blue color. The compound has the molecular formula C10H5Cl2I and is characterized by the presence of chlorine and iodine atoms at the 1, 3, and 2 positions, respectively. Azulene itself is notable for its unique structure, consisting of fused five- and seven-membered rings, which contribute to its distinct electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azulene, 1,3-dichloro-2-iodo- typically involves electrophilic substitution reactions. One common method includes the halogenation of azulene using chlorine and iodine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution process.
Industrial Production Methods: Industrial production of azulene derivatives, including 1,3-dichloro-2-iodo-azulene, often employs large-scale halogenation processes. These processes are optimized for high yield and purity, involving precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is common in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Azulene, 1,3-dichloro-2-iodo- undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding quinones.
- Reduction : Reduction reactions can yield dehalogenated azulene derivatives.
- Substitution : Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
- Substitution : Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields azulenequinones, while reduction can produce azulene with fewer halogen atoms. Substitution reactions result in azulene derivatives with various functional groups replacing the halogens.
Scientific Research Applications
Azulene, 1,3-dichloro-2-iodo- has a wide range of applications in scientific research:
- Chemistry : Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
- Biology : Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
- Medicine : Explored for its therapeutic potential in treating various diseases due to its unique electronic properties.
- Industry : Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of azulene, 1,3-dichloro-2-iodo- involves its interaction with biological molecules and pathways. The compound’s unique electronic structure allows it to participate in various biochemical reactions. For instance, it can inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammatory processes. Additionally, its ability to generate reactive oxygen species under certain conditions contributes to its biological effects.
Comparison with Similar Compounds
Similar Compounds:
- Guaiazulene : Another azulene derivative known for its anti-inflammatory properties.
- Chamazulene : Found in chamomile oil, known for its soothing effects.
- Azuleno[2,1,8-ija]azulenes : Compounds with extended conjugation and unique electronic properties.
Uniqueness: Azulene, 1,3-dichloro-2-iodo- is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and electronic characteristics. This makes it a valuable compound for studying halogen effects in organic chemistry and exploring new applications in various fields.
Properties
CAS No. |
518033-85-7 |
|---|---|
Molecular Formula |
C10H5Cl2I |
Molecular Weight |
322.95 g/mol |
IUPAC Name |
1,3-dichloro-2-iodoazulene |
InChI |
InChI=1S/C10H5Cl2I/c11-8-6-4-2-1-3-5-7(6)9(12)10(8)13/h1-5H |
InChI Key |
BCZBQQCNRZVANG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C(C(=C2Cl)I)Cl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14240580.png)
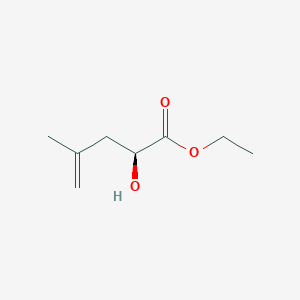

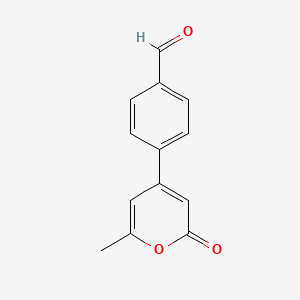
![1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14240599.png)
![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)
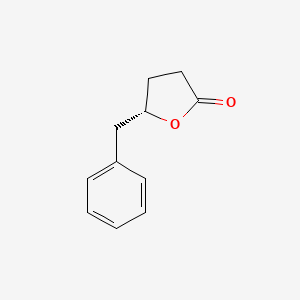

![2-Naphthalenol, 3,3'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B14240618.png)
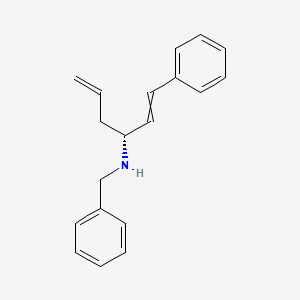
![Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]-](/img/structure/B14240635.png)
